Methyl (3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)carbamate
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Overview
Description
Methyl (3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)carbamate, also known as MMPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMPC is a carbamate derivative that has been synthesized through several methods and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
- Researchers have explored the cytotoxic effects of thiazole derivatives, including compounds related to methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate. For instance, a study synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and found potent cytotoxic effects on prostate cancer cells .
- Thiazoles, including derivatives of methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate, have been investigated for their potential use in BNCT. BNCT is a cancer treatment that utilizes boron-containing compounds to selectively destroy tumor cells when exposed to neutron radiation .
- Thiazole-based compounds have been used in feedback control drug transport polymers for cancer treatment. These polymers release drugs in response to specific biological cues, enhancing drug delivery efficiency .
Antitumor and Cytotoxic Activity
Boron Neutron Capture Therapy (BNCT)
Biological Feedback Control
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring structure have been widely used in drug discovery for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring structure plays a crucial role in the interaction with its targets . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have been found to affect the pi3k/akt/mtor signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have manifested remarkable antiproliferative activities against certain cell lines .
Action Environment
The influence of steric factors on biological activity has been noted for compounds with similar structures .
properties
IUPAC Name |
methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-8-10(14-13(17)18-2)5-6-11(9)15-7-3-4-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTSPOFDGVLGOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC)N2CCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.